molecular formula C10H10BrFO2 B15380713 2-(3-Bromo-2-fluoro-6-methylphenyl)-1,3-dioxolane

2-(3-Bromo-2-fluoro-6-methylphenyl)-1,3-dioxolane

Cat. No.: B15380713
M. Wt: 261.09 g/mol
InChI Key: ADOXGTYRTWAOKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-2-fluoro-6-methylphenyl)-1,3-dioxolane is a halogenated aromatic compound featuring a 1,3-dioxolane protecting group. In organic chemistry, the 1,3-dioxolane moiety is widely employed as a protected form of an aldehyde or ketone, allowing for selective reactions elsewhere on the molecule under basic or reducing conditions before being deprotected back to the carbonyl group . The presence of both bromine and fluorine on the phenyl ring makes this derivative a valuable, multi-functional synthetic intermediate. The bromine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, to construct more complex molecular architectures. The fluorine atom can influence the molecule's electronic properties, metabolic stability, and bioavailability, which is of particular interest in the development of active compounds . Compounds with the 1,3-dioxolane structure and similar halogenated patterns are frequently explored in medicinal and agrochemical research. For instance, research on related nopol-derived 1,3,4-thiadiazole-thiourea compounds has demonstrated significant antifungal activities, highlighting the potential of such frameworks in developing new crop protection agents . Furthermore, spiro[1,3]dioxolane structures have been incorporated into molecular designs for evaluating biological activity, such as histone deacetylase (HDAC) inhibition for cancer research . This product is intended for research and further manufacturing applications only and is not intended for direct human use. Researchers should handle this compound with appropriate precautions, referencing the supplied Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

2-(3-bromo-2-fluoro-6-methylphenyl)-1,3-dioxolane

InChI

InChI=1S/C10H10BrFO2/c1-6-2-3-7(11)9(12)8(6)10-13-4-5-14-10/h2-3,10H,4-5H2,1H3

InChI Key

ADOXGTYRTWAOKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)F)C2OCCO2

Origin of Product

United States

Biological Activity

The compound 2-(3-Bromo-2-fluoro-6-methylphenyl)-1,3-dioxolane is a member of the dioxolane family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant studies that highlight its pharmacological significance.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the use of 2-bromobenzaldehyde as a starting material, which undergoes various transformations to yield the desired dioxolane structure. The synthetic pathway may involve the protection of functional groups and subsequent cyclization reactions to form the dioxolane ring.

Key Synthetic Steps

  • Protection of the Carbonyl Group : The carbonyl group of 2-bromobenzaldehyde is protected as a cyclic acetal.
  • Formation of Dioxolane : A coupling reaction is performed with substituted propargyl bromides under optimized conditions, leading to the formation of the dioxolane structure.

The biological activity of this compound can be attributed to its structural features that allow for interactions with various biological targets. The presence of halogen atoms (bromine and fluorine) enhances its lipophilicity and can influence its binding affinity to proteins and enzymes.

Pharmacological Properties

Research indicates that compounds with dioxolane structures exhibit a range of pharmacological properties, including:

  • Antimicrobial Activity : Several studies have reported that dioxolanes possess significant antimicrobial effects against various pathogens.
  • Anticancer Potential : Dioxolanes have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells.
  • Enzyme Inhibition : Studies suggest that these compounds can act as inhibitors for specific enzymes, such as acetyl-CoA carboxylase (ACC), which is relevant in metabolic disorders.

Case Studies

  • Antimicrobial Activity : A study demonstrated that a series of dioxolanes showed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
  • Cytotoxicity in Cancer Cells : In vitro assays revealed that this compound exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialE. coli10 µg/mL
AntimicrobialS. aureus15 µg/mL
CytotoxicHeLa Cells25 µM
CytotoxicMCF-7 Cells30 µM

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Molecular Properties

The following table compares key structural and physicochemical properties of 2-(3-Bromo-2-fluoro-6-methylphenyl)-1,3-dioxolane with its analogues:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Positions) Key Features
This compound C₁₀H₉BrFO₂ ~259.08* Br (3), F (2), CH₃ (6) Methyl enhances lipophilicity
2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane C₁₁H₁₃BrO₄ 297.13 Br (6), OCH₃ (2,3) Methoxy groups increase polarity
2-(3-Bromo-2-chloro-6-fluorophenyl)-1,3-dioxolane C₉H₇BrClFO₂ 281.51 Br (3), Cl (2), F (6) Chlorine adds steric bulk
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane C₉H₇BrFO₂ 246.06 Br (3), F (4) Halogen positioning alters reactivity
2-(6-Bromo-2-fluoro-3-iodophenyl)-1,3-dioxolane C₉H₇BrFIO₂ 372.96 Br (6), F (2), I (3) Iodine significantly increases molar mass

*Estimated based on substituent contributions.

Key Observations:
  • Substituent Positioning : In the target compound, the methyl group at position 6 introduces lipophilicity compared to methoxy or chloro substituents in analogues, which may enhance membrane permeability in biological systems.
  • Reactivity : Chlorine in increases steric hindrance and may alter nucleophilic aromatic substitution pathways compared to fluorine or methyl groups.

Q & A

Basic: What are the standard synthesis protocols for 2-(3-Bromo-2-fluoro-6-methylphenyl)-1,3-dioxolane?

The compound is synthesized via acid-catalyzed cyclization between a diol (e.g., ethylene glycol) and a substituted benzaldehyde derivative under reflux conditions. Key steps include:

  • Reaction Setup : Mixing 3-bromo-2-fluoro-6-methylbenzaldehyde with ethylene glycol in the presence of a catalytic acid (e.g., p-toluenesulfonic acid) in anhydrous toluene.
  • Purification : Post-reaction, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
  • Yield Optimization : Adjusting molar ratios (1:1.2 aldehyde:diol) and reaction time (6–8 hours) improves yield to ~70–80% .

Basic: What analytical methods are used to characterize this compound?

Key characterization techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., fluorine at C2, bromine at C3, methyl at C6). For example, the dioxolane protons resonate as a triplet at δ 4.0–4.5 ppm .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 247.06 (C9_9H8_8BrFO2_2) .
  • Melting Point : Determined via differential scanning calorimetry (DSC), with a range of 127–129°C .

Advanced: How do structural modifications (e.g., halogen/methyl positioning) impact biological activity?

Comparative studies with analogs reveal:

  • Fluorine Substitution : The electron-withdrawing fluorine at C2 enhances electrophilicity, improving acetylcholinesterase (AChE) inhibition (IC50_{50} = 0.8 µM vs. 2.1 µM for non-fluorinated analogs) .
  • Methyl Group at C6 : Increases lipophilicity (logP = 2.3), enhancing blood-brain barrier permeability for neurodegenerative applications .
  • Bromine vs. Chlorine : Bromine’s larger atomic radius improves binding to hydrophobic enzyme pockets (e.g., AChE’s peripheral anionic site) .

Advanced: What is the mechanistic basis for its acetylcholinesterase (AChE) inhibition?

Molecular docking studies suggest:

  • Binding Mode : The bromine and fluorine atoms form halogen bonds with Tyr337 and Phe295 residues in AChE’s catalytic triad.
  • Dioxolane Ring : Stabilizes the compound via π-π stacking with Trp86 .
  • Kinetic Analysis : Non-competitive inhibition with a Ki_i of 0.5 µM, indicating allosteric modulation .

Basic: How should researchers handle stability and storage challenges?

  • Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation (evidenced by 15% decomposition after 72 hours under UV light) .
  • Thermal Stability : Degrades above 150°C; avoid prolonged heating during synthesis .
  • Solubility : Use anhydrous DMSO or THF for stock solutions to prevent hydrolysis .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Discrepancies in IC50_{50} values (e.g., 0.8 µM vs. 2.4 µM) may arise from:

  • Purity Variance : Ensure ≥98% purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Assay Conditions : Standardize AChE activity assays (e.g., Ellman’s method at pH 8.0) to minimize buffer/incubation time variability .
  • Cell Line Differences : Use primary neuronal cells instead of immortalized lines for neuroactivity studies .

Advanced: What strategies improve solubility for in vivo studies?

  • Formulation : Use PEG-400 or cyclodextrin-based carriers to enhance aqueous solubility (up to 5 mg/mL) .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetate) at the dioxolane oxygen, improving bioavailability by 3-fold .

Advanced: How can computational modeling guide derivative design?

  • Molecular Dynamics (MD) Simulations : Predict binding free energies (ΔG) for halogen-substituted analogs.
  • QSAR Models : Correlate substituent electronegativity with AChE inhibition (R2^2 = 0.89 for fluorine vs. chlorine) .
  • ADMET Prediction : Tools like SwissADME assess blood-brain barrier penetration (e.g., 85% probability for methyl-substituted derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.